2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride
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Overview
Description
2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO2S It is a derivative of 2-amino-2-methyl-3-sulfanylpropanoic acid, where the hydrochloride group is added to enhance its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-sulfanylpropanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels. The final product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or sulfanyl groups.
Scientific Research Applications
2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The hydrochloride group enhances its solubility, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methyl-3-sulfanylbutyric acid
- 2-amino-5-methyl-3-thiophenecarboxylic acid
- 3-ethyl-2-methylpropanoic acid hydrochloride
Uniqueness
2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
81873-36-1 |
---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
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